molecular formula C10H10N2O4S B11775440 N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide

N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide

Cat. No.: B11775440
M. Wt: 254.26 g/mol
InChI Key: SBPGPNRRMDXTIL-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide is a complex organic compound that features a furan ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of furan-2-carboxaldehyde with 2-oxo-1,2-dihydropyridine-3-sulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions[][4].

Major Products Formed

Scientific Research Applications

N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide
  • N-(Furan-2-ylmethyl)furan-2-carboxamide

Uniqueness

N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide is unique due to its combination of a furan ring, a pyridine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C10H10N2O4S/c13-10-9(4-1-5-11-10)17(14,15)12-7-8-3-2-6-16-8/h1-6,12H,7H2,(H,11,13)

InChI Key

SBPGPNRRMDXTIL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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